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Introduction
Pegnivacogin (formerly RB006) is a novel, single-stranded RNA aptamer designed as a direct

inhibitor of coagulation Factor IXa (FIXa). It was developed as part of the REG1 anticoagulation

system, which also includes its complementary reversal agent, anivamersen (RB007). This

system was engineered to provide potent, predictable, and reversible anticoagulation for use in

acute care settings, such as during percutaneous coronary intervention (PCI) and for the

treatment of acute coronary syndromes (ACS).[1] This technical guide provides a

comprehensive overview of the pharmacokinetics and pharmacodynamics of pegnivacogin,

detailing its mechanism of action, clinical trial data, and experimental methodologies.

Core Concepts: Mechanism of Action
Pegnivacogin exerts its anticoagulant effect by binding with high affinity and specificity to the

active site of Factor IXa.[1] This binding event inhibits the formation of the tenase complex,

which is composed of Factor VIIIa and Factor IXa. The tenase complex is a critical component

of the intrinsic pathway of the coagulation cascade, responsible for the conversion of Factor X

to its active form, Factor Xa. By inhibiting Factor IXa, pegnivacogin effectively blocks this

conversion, leading to a significant reduction in thrombin generation and subsequent fibrin clot

formation.[2]
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The following diagram illustrates the role of Factor IXa in the coagulation cascade and the

mechanism of inhibition by pegnivacogin.

Figure 1: Coagulation Cascade and Pegnivacogin's Mechanism of Action.

Pharmacokinetics
Pegnivacogin is administered intravenously and exhibits a rapid onset of action. The

pharmacokinetic profile of pegnivacogin has been characterized in healthy volunteers and

patients with coronary artery disease.

Data Presentation
The following tables summarize the key pharmacokinetic parameters of pegnivacogin.

Table 1: Pharmacokinetic Parameters of Intravenous Pegnivacogin (1 mg/kg) in Patients with

Acute Coronary Syndrome (RADAR Substudy)

Parameter Value (Mean ± SD) Reference

Cmax (Maximum Plasma

Concentration)
26.1 ± 4.6 µg/mL [1][3][4][5]

Tmax (Time to Maximum

Concentration)
2 - 5 minutes [6]

Half-life (t½) > 24 hours [7]

Note: A more precise terminal half-life with standard deviation is not available in the reviewed

literature.

Pharmacodynamics
The pharmacodynamic effects of pegnivacogin are primarily assessed by its impact on

coagulation assays, most notably the activated partial thromboplastin time (aPTT), and direct

measurement of Factor IXa inhibition.

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.researchgate.net/publication/51462922_Pegnivacogin_results_in_near_complete_FIX_inhibition_in_acute_coronary_syndrome_patients_RADAR_pharmacokinetic_and_pharmacodynamic_substudy
https://academic.oup.com/eurheartj/article/32/19/2412/485680
https://pubmed.ncbi.nlm.nih.gov/21724623/
https://www.biospace.com/regado-biosciences-presents-two-abstracts-on-the-subcutaneous-depot-formulation-of-pegnivacogin-a-nuclease-stabilized-rna-aptamer-direct-factor-ixa
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x8n6v
https://pmc.ncbi.nlm.nih.gov/articles/PMC3895957/
https://www.benchchem.com/product/b10786901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Pharmacodynamic Effects of Intravenous Pegnivacogin (1 mg/kg) in Patients with

Acute Coronary Syndrome (RADAR Substudy)

Parameter Value (Mean ± SD) Reference

aPTT (activated Partial

Thromboplastin Time)
93.0 ± 9.5 seconds [1][3][4][5]

aPTT Fold Increase from

Baseline
2.9 ± 0.3 [1][3][4][5]

Factor IXa Inhibition > 99% (at doses ≥ 0.75 mg/kg)

Table 3: In Vitro and In Vivo Effects of Pegnivacogin on Platelet Aggregation

Condition
Effect on Platelet
Aggregation

Reference

In vitro (Healthy Volunteers)
Reduced ADP-induced platelet

aggregation by 26.3 ± 16.4%
[8][9]

In vivo (ACS Patients)

Reduced residual platelet

aggregation (1µM ADP) from

33.3 ± 4% to 14.7 ± 8.1%

[8][9]

Dose-Response Relationship
Clinical studies have demonstrated a clear dose-dependent relationship between the

administered dose of pegnivacogin, the resulting plasma concentration, and the prolongation

of aPTT. A dose of 0.75 mg/kg was predicted to achieve over 99% inhibition of Factor IX

activity, corresponding to an approximate 2.5-fold increase in aPTT from baseline.[10] The 1

mg/kg dose used in later clinical trials was selected to ensure consistent and near-complete

Factor IXa inhibition across a diverse patient population.[3][10]

Experimental Protocols
The clinical development of pegnivacogin involved several key clinical trials, most notably the

Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.
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RADAR (Randomized, Partially-Blinded, Multi-Center,
Active-Controlled, Dose-Ranging) Trial

Objective: To determine the appropriate dose of the reversal agent, anivamersen, needed for

safe sheath removal after cardiac catheterization and to assess the safety and efficacy of the

REG1 system in patients with ACS.[7][11]

Study Design: Patients with non-ST-elevation ACS were randomized to receive either

pegnivacogin (1 mg/kg IV bolus) followed by one of four different doses of anivamersen for

partial to full reversal, or heparin.[7]

Pharmacokinetic/Pharmacodynamic Substudy: A pre-specified substudy was conducted to

measure pegnivacogin plasma concentrations and aPTT at various time points before,

during, and after cardiac catheterization.[1][3]

Plasma Concentration Measurement: Pegnivacogin plasma concentrations were

determined using a validated enzyme-linked immunosorbent assay (ELISA)-based

method.

aPTT Measurement: Activated partial thromboplastin time was measured using the STA-

PTT A5 assay on a Stago STA analyzer.

The following diagram outlines the experimental workflow of the RADAR PK/PD substudy.
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ACS Patient Enrollment

Randomization to REG1 or Heparin

Baseline Blood Sample Collection
(aPTT, Factor IXa activity)

Pegnivacogin Administration (1 mg/kg IV)

Post-Dose Blood Sample Collection
(Plasma Concentration, aPTT)

Cardiac Catheterization

Post-Catheterization Blood Sample Collection
(Plasma Concentration, aPTT)

Anivamersen Administration
(Dose-ranging)

Clinical Follow-up for Safety and Efficacy
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Figure 2: Experimental Workflow of the RADAR PK/PD Substudy.
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REGULATE-PCI Trial
Objective: To compare the efficacy and safety of the REG1 system with bivalirudin in patients

undergoing PCI.

Study Design: A large-scale, randomized, open-label, active-controlled trial. The trial was

prematurely terminated due to a higher than expected rate of severe allergic reactions in the

pegnivacogin arm.

Logical Relationships in Pegnivacogin Therapy
The therapeutic effect of pegnivacogin is a direct consequence of its pharmacokinetic and

pharmacodynamic properties. The logical flow from drug administration to clinical outcome is

depicted in the diagram below.

Pegnivacogin Dose
(e.g., 1 mg/kg IV)

Pharmacokinetics
(Rapid Tmax, High Cmax, Long t½)

Determines Pharmacodynamics
(Increased aPTT, >99% FIXa Inhibition)

Drives Anticoagulant Effect
(Reduced Thrombin Generation)

Results in Clinical Outcome
(Prevention of Thrombotic Events)

Leads to

Click to download full resolution via product page

Figure 3: Logical Relationship between Pegnivacogin's Pharmacokinetics and
Pharmacodynamics.

Safety and Tolerability
While early phase studies suggested a favorable safety profile for pegnivacogin, the larger

REGULATE-PCI trial was terminated early due to an unacceptably high incidence of severe

allergic reactions, including anaphylaxis.[12] These reactions were observed shortly after the

administration of pegnivacogin. Subsequent investigations have suggested a possible link

between pre-existing anti-polyethylene glycol (PEG) antibodies and these first-exposure

reactions, as pegnivacogin is a PEGylated aptamer.

Conclusion
Pegnivacogin is a potent and direct inhibitor of Factor IXa with a rapid onset of action and a

long duration of effect. Its pharmacokinetic profile is characterized by a high maximum plasma

concentration achieved shortly after intravenous administration and a half-life exceeding 24

hours. Pharmacodynamically, pegnivacogin produces a dose-dependent prolongation of aPTT
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and achieves near-complete inhibition of Factor IXa at clinically relevant doses. Despite its

promising anticoagulant properties and the availability of a specific reversal agent, the clinical

development of pegnivacogin was halted due to safety concerns related to severe allergic

reactions. This comprehensive technical guide provides researchers and drug development

professionals with a detailed summary of the pharmacokinetic and pharmacodynamic

properties of pegnivacogin, which may inform the development of future anticoagulant

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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